3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 313705-18-9
VCID: VC7806379
InChI: InChI=1S/C16H21NO4/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)17-11-6-4-5-7-12(11)18/h4-7,10,18H,8-9H2,1-3H3,(H,17,19)(H,20,21)
SMILES: CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid

CAS No.: 313705-18-9

Cat. No.: VC7806379

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid - 313705-18-9

Specification

CAS No. 313705-18-9
Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C16H21NO4/c1-15(2)10(8-9-16(15,3)14(20)21)13(19)17-11-6-4-5-7-12(11)18/h4-7,10,18H,8-9H2,1-3H3,(H,17,19)(H,20,21)
Standard InChI Key UAGPWYKSZXTIMQ-UHFFFAOYSA-N
SMILES CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C

Introduction

Chemical Identity and Molecular Characterization

Basic Molecular Properties

The compound’s molecular structure integrates a cyclopentane core with three methyl groups at positions 1, 2, and 2, a carboxylic acid group at position 1, and a 2-hydroxyphenylcarbamoyl substituent at position 3 (Table 1). Its IUPAC name, 3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid, reflects this substitution pattern. The SMILES notation (CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C) and InChI key (UAGPWYKSZXTIMQ-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional groups.

Table 1: Molecular Identity of 3-(2-Hydroxy-phenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic Acid

PropertyValue
CAS No.5968-14-9, 313705-18-9
Molecular FormulaC16H21NO4\text{C}_{16}\text{H}_{21}\text{NO}_{4}
Molecular Weight291.34 g/mol
IUPAC Name3-[(2-hydroxyphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
SMILESCC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=CC=C2O)C
PubChem CID2879000

Synthesis and Derivative Development

Synthetic Routes

The compound is typically synthesized via a multi-step protocol involving:

  • Cyclopentane Ring Formation: Friedel-Crafts alkylation or cyclization of pre-functionalized precursors.

  • Carbamoylation: Reaction of the cyclopentane intermediate with 2-hydroxyaniline in the presence of a coupling agent (e.g., EDC/HOBt).

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a protected ester group to yield the final carboxylic acid.

Key Derivatives

Structural modifications to enhance bioavailability or target specificity include:

  • Ester Derivatives: Replacement of the carboxylic acid with methyl or ethyl esters to improve metabolic stability.

  • Metal Complexes: Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) for catalytic or antimicrobial applications.

Structural and Functional Analysis

Stereochemical Considerations

The compound’s three methyl groups induce significant steric hindrance, constraining the cyclopentane ring into a puckered conformation. This rigidity may influence its binding affinity to biological targets or polymer matrices . The 2-hydroxyphenylcarbamoyl group adopts a planar configuration due to resonance stabilization, facilitating π-π stacking interactions.

Hydrogen Bonding Network

The carboxylic acid and hydroxyl groups participate in intramolecular hydrogen bonding, stabilizing the molecule in polar solvents. This property is critical for its potential use in crystal engineering or as a supramolecular building block.

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Stereoselective Synthesis: Methods to control stereochemistry at the cyclopentane chiral centers are needed.

Opportunities for Innovation

  • High-Throughput Screening: Evaluate bioactivity against cancer cell lines or microbial panels.

  • Polymer Composites: Test nucleation efficiency in biodegradable polymers like PLLA .

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